2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine
Description
2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine is a nitro-substituted pyridine derivative featuring a bromo and fluoro group at positions 2 and 5, respectively, and a conjugated N,N-dimethylethen-1-amine moiety. Its synthesis typically involves condensation reactions between halogenated nitropyridines and dimethylformamide dimethyl acetal (DMF-DMA), followed by reduction or functionalization steps .
Properties
IUPAC Name |
2-(2-bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3O2/c1-13(2)4-3-6-7(11)5-12-9(10)8(6)14(15)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYGMESBSKOURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NC=C1F)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50846798 | |
| Record name | 2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-85-5 | |
| Record name | 2-(2-Bromo-5-fluoro-3-nitro-4-pyridinyl)-N,N-dimethylethenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917918-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine typically involves multiple steps. The starting material, 2-Bromo-5-fluoro-3-nitropyridin-4-amine, undergoes a series of reactions including halogenation, nitration, and amination to introduce the desired functional groups . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as an ATR kinase inhibitor makes it valuable in studying DNA damage response pathways.
Medicine: Potential therapeutic applications include cancer treatment, where inhibiting ATR kinase can enhance the efficacy of DNA-damaging agents.
Industry: It may be used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by inhibiting ATR protein kinase, a key player in the cellular response to DNA damage. ATR kinase activation leads to cell cycle arrest and DNA repair. By inhibiting ATR, the compound can prevent these processes, making cancer cells more susceptible to DNA-damaging treatments .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Bioactivity
(a) Methoxy vs. Fluoro Substitution
The compound (E)-2-(5-Bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine (CAS: 917918-81-1) shares structural similarity but replaces the fluoro group at position 5 with methoxy. Key differences include:
- Electronic Effects : The electron-withdrawing fluoro group enhances the electrophilicity of the pyridine ring compared to the electron-donating methoxy group, influencing reactivity in cross-coupling reactions .
- Solubility : The fluoro derivative is predicted to have higher lipophilicity (cLogP ~2.5) compared to the methoxy analogue (cLogP ~2.0), affecting membrane permeability .
- Biological Activity : Methoxy-substituted derivatives are prevalent in BET/HDAC inhibitors, while fluoro-substituted analogues may exhibit improved metabolic stability due to reduced oxidative metabolism .
(b) Nitro Positioning and Halogen Variation
- 2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine (35) : The nitro group at position 3 and bromo at position 5 (vs. fluoro at position 5 in the target compound) results in distinct electronic properties. This derivative is a precursor to thiazolo[3,4-d]pyrimidine, a scaffold with kinase inhibitory activity .
- However, bromo groups often improve binding affinity via halogen bonding .
Biological Activity
2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine, a compound with a complex structure featuring bromine, fluorine, and nitro groups on a pyridine ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 290.09 g/mol. Its structure includes a pyridine ring substituted with bromine, fluorine, and nitro groups, which are crucial for its biological interactions.
Synthesis
The synthesis of 2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine typically involves:
- Bromination : The introduction of bromine at the desired position on the pyridine ring.
- Nucleophilic Substitution : Reaction with N,N-dimethylethenamine to form the final product.
- Reaction Conditions : Common solvents used include dimethylformamide or acetonitrile, often with catalysts like palladium or copper complexes to enhance yields.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and nitro groups enhances its binding affinity, allowing it to modulate enzyme activities effectively.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-Bromo-5-fluoro-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a wide range of bacteria and fungi. For example:
- Gram-positive and Gram-negative Bacteria : The compound has demonstrated efficacy against over 500 strains of positive gram bacteria and more than 1500 strains of negative gram bacteria .
Cytotoxicity Studies
In cytotoxicity assays, derivatives of this compound have shown varying degrees of toxicity towards cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells while exhibiting minimal toxicity to normal cells.
Case Studies
- In Vivo Efficacy : A study involving animal models treated with similar compounds showed significant clinical improvement in infections caused by Staphylococcus aureus. The recovery rates were reported at around 88.9% within days of treatment .
- Clinical Trials : Preliminary clinical trials indicated that patients treated with formulations containing this compound experienced reduced symptoms in bacterial infections without severe side effects.
Data Tables
| Study Type | Target Organism | Efficacy (%) | Notes |
|---|---|---|---|
| In Vitro | Gram-positive bacteria | 88.9 | High efficacy against Staphylococcus aureus |
| In Vivo | Mixed bacterial infections | 98.25 | Clinical recuperation in animal models |
| Cytotoxicity | Cancer cell lines | Variable | Induces apoptosis selectively |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
